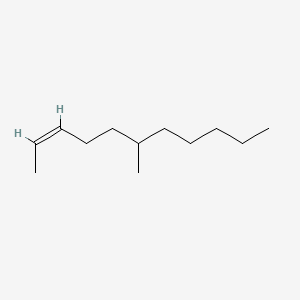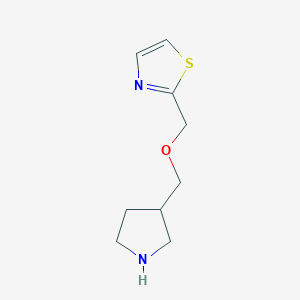
2-Undecene, 6-methyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-methylundec-2-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is notable for its applications in various fields, including synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methylundec-2-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, (Z)-6-methylundec-2-ene can be produced via catalytic hydrogenation of a precursor compound. This process often employs metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure the selective formation of the (Z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-methylundec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (Z)-6-methylundecane.
Substitution: Formation of halogenated derivatives like (Z)-6-bromo-6-methylundec-2-ene.
Aplicaciones Científicas De Investigación
(Z)-6-methylundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (Z)-6-methylundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-methylundec-2-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.
6-methylundecane: The fully saturated alkane derivative.
6-methylundec-1-ene: An isomer with the double bond at a different position.
Uniqueness
(Z)-6-methylundec-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and derivatives, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H24 |
|---|---|
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
(Z)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4- |
Clave InChI |
WOTYFYBLJJECKY-XQRVVYSFSA-N |
SMILES isomérico |
CCCCCC(C)CC/C=C\C |
SMILES canónico |
CCCCCC(C)CCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)






![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
